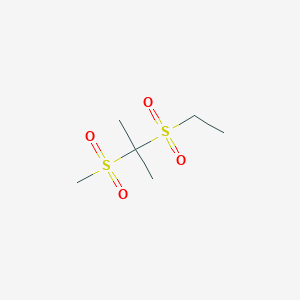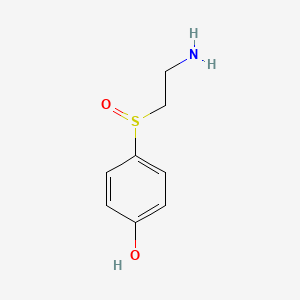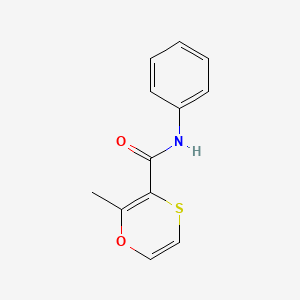
2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide involves several steps. One common method starts with the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base. This is followed by cyclization and water removal under acidic conditions to form the ethyl ester of the 1,4-oxathiine heterocycle. The final step involves forming an amide with aniline using standard conditions via the carboxylic acid and acid chloride .
Chemical Reactions Analysis
2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride
Scientific Research Applications
2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide has several scientific research applications:
Agriculture: It is widely used as a fungicide to protect crops from fungal diseases.
Biology and Medicine: Research has explored its potential as an inhibitor of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle.
Industry: The compound’s fungicidal properties make it valuable in the production of agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is a key component of the tricarboxylic acid cycle and the electron transport chain. The compound binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and thereby disrupting the electron transport chain . This inhibition leads to the disruption of energy production in fungal cells, ultimately causing their death.
Comparison with Similar Compounds
2-Methyl-N-phenyl-1,4-oxathiine-3-carboxamide is unique due to its specific structure and mode of action. Similar compounds include:
Oxycarboxin: An anilide fungicide with a similar structure but containing a sulfone group.
Carbathiin: Another anilide fungicide with a similar oxathiine ring structure. These compounds share similar fungicidal properties but differ in their specific chemical structures and reactivity.
Properties
CAS No. |
167872-29-9 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide |
InChI |
InChI=1S/C12H11NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
MAFOOLQOHVYNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=CO1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
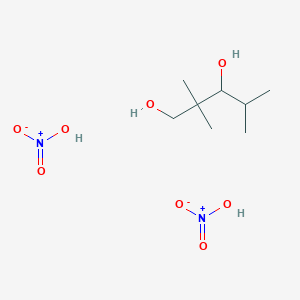

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
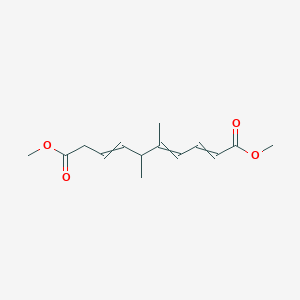
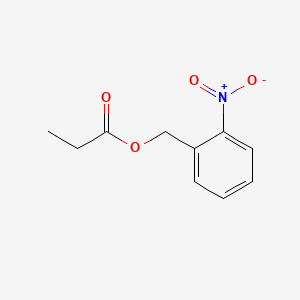
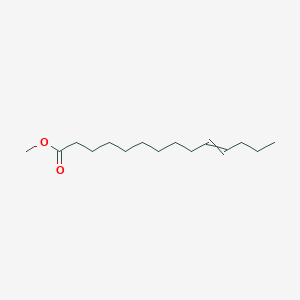

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
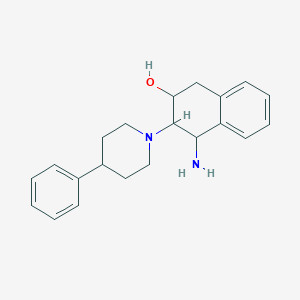
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
